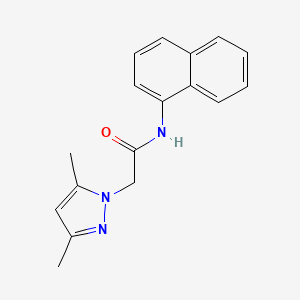
2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one, also known as quinazolinone, is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and biological activities. Quinazolinone has been extensively studied for its potential applications in drug discovery, as it exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral effects.
作用机制
The mechanism of action of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Quinazolinone derivatives have been shown to inhibit the activity of tyrosine kinases, which are involved in cell growth and proliferation. They have also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
Quinazolinone derivatives have been shown to exhibit a wide range of biochemical and physiological effects. They have been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), inhibit angiogenesis (formation of new blood vessels), and inhibit metastasis (spread of cancer cells to other parts of the body). In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to exhibit anti-inflammatory and anti-microbial effects.
实验室实验的优点和局限性
The advantages of using 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives in lab experiments include their wide range of biological activities and their potential applications in drug discovery. However, there are also some limitations to using 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives in lab experiments, including their potential toxicity and the need for further studies to fully understand their mechanism of action.
未来方向
There are many future directions for the study of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives. One possible direction is the development of new 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives with improved biological activities and reduced toxicity. Another possible direction is the study of the mechanism of action of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives to better understand their biological effects. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives could be further studied for their potential applications in drug discovery, particularly for the treatment of cancer and viral infections. Overall, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee is a promising compound that has the potential to lead to the development of new drugs with significant therapeutic benefits.
合成方法
The synthesis of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Friedlander synthesis. The Pictet-Spengler reaction involves the reaction of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee. The Bischler-Napieralski reaction involves the condensation of an amino acid with an aldehyde or ketone to form an imine, which is then cyclized to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee. The Friedlander synthesis involves the reaction of an ortho-aminoaryl ketone with an aldehyde or ketone to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee.
科学研究应用
Quinazolinone has been extensively studied for its potential applications in drug discovery. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral effects. Quinazolinone derivatives have been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. They have also been shown to inhibit the replication of viruses, such as HIV, hepatitis B, and influenza. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to exhibit anti-inflammatory and anti-microbial effects.
属性
IUPAC Name |
2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17-13-6-2-3-7-14(13)18-16(19-17)12-9-11-5-1-4-8-15(11)21-10-12/h1-9,16,18H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWMNSMIOCRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)




![2-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine](/img/structure/B7455878.png)




